molecular formula C22H23FN6O6 B2357202 ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate CAS No. 898410-65-6

ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate

Cat. No.: B2357202
CAS No.: 898410-65-6
M. Wt: 486.46
InChI Key: GDFSMJDBWPBBKY-UHFFFAOYSA-N
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Description

Ethyl 2-{7-[(ethoxycarbonyl)methyl]-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-5,7, 9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate is a useful research compound. Its molecular formula is C22H23FN6O6 and its molecular weight is 486.46. The purity is usually 95%.
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Scientific Research Applications

Research Applications

  • Chemical Reactions and Synthesis Pathways : A study by Lavergne, Viallefont, and Daunis (1975) focused on the reaction of ethyl acetoacetate with 3,4-diamino-5-oxo-4,5-dihydro-l,2,4-triazine, which is relevant to the chemical structure and synthesis pathways of related compounds (Lavergne, Viallefont, & Daunis, 1975).

  • Synthesis of Heterocyclic Compounds : The work of Kurasawa et al. (1988) involved the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, highlighting advanced techniques in creating complex heterocyclic compounds, which may include structures similar to the compound (Kurasawa et al., 1988).

  • Application in Pharmaceutical Synthesis : Mai Lifang (2011) described the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, starting from compounds structurally similar to the compound of interest (Mai Lifang, 2011).

  • Crystal Structure Analysis : Research by Li et al. (2015) on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate provides insights into the molecular configuration and crystallization behavior of compounds with similar structures (Li et al., 2015).

  • Synthesis of Anticancer Agents : Han et al. (2018) synthesized a series of new naproxen derivatives for in vitro anticancer activity, indicating the potential use of related structures in medicinal chemistry (Han et al., 2018).

Properties

IUPAC Name

ethyl 2-[1-(2-ethoxy-2-oxoethyl)-3-(4-fluorophenyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O6/c1-4-34-16(30)11-28-20(32)18-19(26(3)22(28)33)24-21-27(18)10-15(13-6-8-14(23)9-7-13)25-29(21)12-17(31)35-5-2/h6-9H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFSMJDBWPBBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OCC)C4=CC=C(C=C4)F)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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